molecular formula C6H7N5S B2722366 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 25306-10-9

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2722366
CAS No.: 25306-10-9
M. Wt: 181.22
InChI Key: YXNPTJYRWDNXLI-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine (CAS 25306-10-9) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. This molecule features a 2-amino-1,3,4-thiadiazole moiety linked to a 1-methylimidazole group, a structural configuration known to be a privileged scaffold in drug discovery . The 2-amino-1,3,4-thiadiazole core is extensively investigated due to its broad spectrum of pharmacological activities and serves as a key bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve cellular permeability and bioavailability . This compound is primarily valued as a key intermediate or scaffold for developing novel pharmacologically active molecules. Derivatives based on this structure have demonstrated promising antimicrobial properties , showing activity against various bacterial and fungal pathogens . Furthermore, structurally related imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain, highlighting the potential of this chemical class in anti-infective research . The reactivity of the amine group makes it an excellent platform for further chemical derivatization, allowing researchers to synthesize a diverse array of analogs for structure-activity relationship (SAR) studies . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(1-methylimidazol-2-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-11-3-2-8-4(11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNPTJYRWDNXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25306-10-9
Record name 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylimidazole-2-carboxylic acid hydrazide with thiocarbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Leishmanial Activity

One of the most significant applications of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine is its potential as an anti-leishmanial agent. Research has shown that derivatives of this compound exhibit substantial activity against Leishmania major, a parasite responsible for leishmaniasis.

  • Case Study : A study synthesized various derivatives of this compound and evaluated their efficacy against L. major. The most potent derivative demonstrated an IC50_{50} value of 9.35 ± 0.67 µM against the promastigote form of the parasite, indicating promising anti-leishmanial properties at non-cytotoxic concentrations .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. The structural characteristics of the compound suggest that it may interact with microbial targets effectively.

  • Research Findings : Preliminary studies indicate that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The compound's ability to inhibit specific cellular pathways has led to investigations into its anticancer potential.

  • Mechanism of Action : Initial studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

Emerging research points towards the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

  • Case Study : In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthetic Pathway Overview

StepReaction TypeKey Reagents
1Formation of imidazole ringMethylation agents
2Thiadiazole formationThiosemicarbazide and carbon disulfide
3Final amination stepAmine sources

This synthetic versatility allows for the creation of various derivatives with tailored biological activities.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the imidazole and thiadiazole rings allows for interactions with various biological targets, including metal ions and protein active sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Crystallographic Insights

  • Dihedral Angle Analysis: In the closely related compound 5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine, X-ray crystallography revealed a dihedral angle of 70.86° between the imidazole and thiadiazole rings. This non-planar conformation may reduce steric hindrance and optimize intermolecular interactions, such as hydrogen bonding and π-π stacking . By contrast, 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine lacks the imidazole ring, resulting in a planar structure that enhances stacking interactions but reduces hydrogen-bonding diversity .

Physicochemical Properties

Compound Name PSA (Ų) Boiling Point (°C) Density (g/cm³) Biological Activity (Key Findings)
5-(1-Methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine (derivative 20 ) N/A N/A N/A 60% inhibition of T. cruzi at 12.5 mmol/L
5-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine 112.76 552.3 1.86 Antifungal, antibacterial
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine N/A N/A N/A Insecticidal, fungicidal
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine (compound 19 ) N/A N/A N/A 95% inhibition of T. cruzi at 6.2 mmol/L

Biological Activity

5-(1-Methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine, a compound with the molecular formula C6_6H7_7N5_5S and a molecular weight of 181.22 g/mol, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, particularly focusing on its anticancer, antibacterial, and antifungal activities.

PropertyValue
Molecular FormulaC6_6H7_7N5_5S
Molecular Weight181.22 g/mol
CAS Number25306-10-9

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. This compound is a derivative of the 1,3,4-thiadiazole class, known for its ability to induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound showed an IC50_{50} value of approximately 10 µg/mL.
  • HepG2 (Liver Cancer) : The IC50_{50} was reported at around 9 µg/mL.

These findings suggest that the compound effectively inhibits cell proliferation in these cancer types, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in cancer progression. The presence of the imidazole ring enhances its lipophilicity and membrane permeability, allowing it to penetrate cells more effectively. Additionally, the thiadiazole moiety is known to participate in various biochemical interactions that may disrupt tumor growth .

Antibacterial and Antifungal Activity

Beyond its anticancer properties, this compound has also been evaluated for antibacterial and antifungal activities. Preliminary studies indicate that it possesses moderate antibacterial effects against common pathogens.

Antibacterial Efficacy

The compound demonstrated activity against:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values ranged between 0.0039 to 0.025 mg/mL against these bacteria, indicating strong potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. It was tested against various fungal strains with varying degrees of success, suggesting further exploration could yield useful applications in treating fungal infections.

Summary of Biological Activities

Activity TypeObserved EffectIC50_{50} / MIC Values
AnticancerInduces apoptosisMCF-7: ~10 µg/mL
HepG2: ~9 µg/mL
AntibacterialEffective against S. aureus & E. coliMIC: 0.0039 - 0.025 mg/mL
AntifungalModerate activityVaries by strain

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